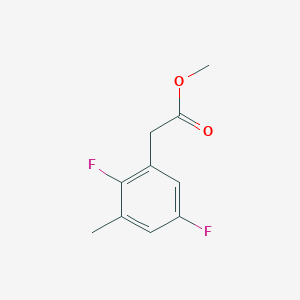

Methyl 2,5-difluoro-3-methylphenylacetate

Description

Properties

IUPAC Name |

methyl 2-(2,5-difluoro-3-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6-3-8(11)4-7(10(6)12)5-9(13)14-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZQJZLIKXXEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)CC(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Corresponding Nitriles Followed by Esterification

A robust industrially suitable method involves hydrolysis of substituted benzyl cyanides to the corresponding phenylacetic acids, followed by esterification to methyl esters. For example, methylbenzene acetonitriles bearing methyl and fluorine substituents can be hydrolyzed in sulfuric acid media at 90–150 °C with controlled reflux and backflow to yield the corresponding acids. The acids are then neutralized, decolorized, acidified, and isolated as methyl esters after esterification with methanol under acidic conditions. This method is efficient and scalable for industrial production.

| Step | Conditions |

|---|---|

| Hydrolysis | 90–150 °C, 30–70% H2SO4, reflux with backflow |

| Neutralization | pH 7.5–10 with NaOH, KOH, or Na2CO3 |

| Decolorization | Activated carbon at 50–90 °C |

| Acidification | pH 1–4 with mineral acids (HCl or H2SO4) |

| Esterification | Methanol, acidic catalyst (e.g., H2SO4) |

This method applies well to methyl 2,5-difluoro-3-methylphenylacetic acid derivatives by selecting the appropriate substituted nitriles.

Direct Esterification via Halomethylation of Isochromanone Derivatives

A one-step process for preparing methyl 2-(halomethyl)phenylacetates involves treating 3-isochromanone with thionyl chloride or bromide in methanol at low to ambient temperatures (−40 °C to 40 °C). This reaction yields methyl 2-(chloro- or bromomethyl)phenylacetate intermediates, which can be further transformed to the difluoro-methyl derivatives via halogen exchange or fluorination reactions.

| Parameter | Details |

|---|---|

| Starting material | 3-Isochromanone (commercially available) |

| Reagents | Thionyl chloride or bromide, methanol |

| Temperature range | −40 °C to 40 °C, preferably 0–30 °C |

| Reaction monitoring | Gas chromatography (GC) |

| Work-up | Neutralization with potassium bicarbonate, separation, drying, distillation |

This method is industrially advantageous due to mild conditions and reduced by-product formation.

Radical Decarboxylative Coupling Approaches

Recent research demonstrates that difluoroarylmethyl-substituted phenylacetates can be synthesized via radical decarboxylative coupling of α,α-difluorophenylacetic acids with aryl substrates using oxidants such as ammonium persulfate in dimethyl sulfoxide at 80 °C. This transition-metal-free and base-free method proceeds via radical intermediates and offers good yields (56–89%) for various substituted phenylacetates, including those with methyl and fluorine substituents on the aromatic ring.

Reaction conditions and findings:

| Component | Details |

|---|---|

| Substrate | α,α-Difluorophenylacetic acid derivatives |

| Oxidant | (NH4)2S2O8 (ammonium persulfate) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 80 °C |

| Reaction time | 6 hours reflux, then standing 3 days |

| Yield | 56–89% depending on substituents |

| Mechanism | Radical decarboxylation and coupling |

This method is promising for synthesizing this compound analogs due to its mild conditions and broad substrate scope.

Multi-Step Synthetic Routes Using Protection/Deprotection and Grignard Reactions

Other methods for related substituted phenylacetic acids involve multi-step sequences including phenol protection, chloromethylation, cyanation, hydrolysis, and esterification. These routes often employ palladium catalysts and Grignard reagents under anhydrous and oxygen-free conditions, which increase complexity and cost. Although applicable, these methods are less favorable for large-scale synthesis of this compound due to the need for protection/deprotection and toxic reagents.

Comparative Summary of Preparation Methods

Research Findings and Notes

The hydrolysis and esterification method is the most mature and widely applied for industrial production of methyl phenylacetates with various substituents, including difluoro and methyl groups.

Radical decarboxylative coupling offers a novel, metal-free approach that may simplify synthesis and reduce environmental impact but requires further optimization for industrial scale.

The one-step halomethylation of isochromanone is an effective route to intermediates for further fluorination, providing a practical industrial method with environmental benefits.

Multi-step synthetic routes involving protection/deprotection and Grignard reagents are generally less preferred due to complexity and cost but remain useful for specialized derivatives.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-difluoro-3-methylphenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions include difluoromethylated alcohols, acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,5-difluoro-3-methylphenylacetate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2,5-difluoro-3-methylphenylacetate exerts its effects involves interactions with specific molecular targets. The difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Comparison Points

Substituent Effects

- Fluorine vs. Cyano Groups: The fluorine atoms in this compound enhance electronegativity and metabolic stability compared to the electron-withdrawing cyano group in Methyl 2-cyano-3-phenylacrylate. This difference may influence reactivity in nucleophilic substitution reactions .

Physical Properties

- Volatility and Solubility : Methyl esters generally exhibit moderate volatility and polar solubility. For example, methyl salicylate (Table 3, ) has a boiling point of 222°C and logP of 2.3, suggesting this compound may share similar properties, albeit with reduced solubility due to fluorine’s hydrophobicity.

Biological Activity

Methyl 2,5-difluoro-3-methylphenylacetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of fluorine atoms in its structure is significant as fluorinated compounds often exhibit enhanced biological activity due to improved binding affinities to biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, fluorinated compounds are known to enhance binding affinity to certain enzymes due to their electronegative nature, which can stabilize enzyme-substrate complexes.

- Antimicrobial Properties : Studies indicate that derivatives of similar compounds exhibit antimicrobial properties, suggesting that this compound could possess similar activities .

- Anticancer Potential : Research has shown that certain fluorinated compounds can inhibit the growth of cancer cells by interfering with metabolic pathways essential for tumor growth .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | Observation | Reference |

|---|---|---|

| Antimicrobial | Exhibits significant antibacterial effects | |

| Anticancer | Potential inhibitor of cancer cell proliferation | |

| Enzyme Inhibition | Inhibits specific dCTPase activity |

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various fluorinated phenylacetates, this compound was tested against a range of bacterial strains. The results indicated a notable reduction in bacterial viability at concentrations as low as 10 μM, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Proliferation

A separate investigation focused on the anticancer properties of this compound in vitro. The compound was found to inhibit the proliferation of human carcinoma cell lines with an IC50 value of approximately 15 μM. This suggests that it could be developed further as an anticancer drug candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.